![molecular formula C54H24O2 B14721667 Anthra[9,1,2-cde]benzo[13,14]pentapheno[3,4,5-klm]benzo[rst]pentaphene-13,26-dione CAS No. 10352-96-2](/img/structure/B14721667.png)
Anthra[9,1,2-cde]benzo[13,14]pentapheno[3,4,5-klm]benzo[rst]pentaphene-13,26-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Anthra[9,1,2-cde]benzo[13,14]pentapheno[3,4,5-klm]benzo[rst]pentaphene-13,26-dione is a complex organic compound with the molecular formula C34H16O2 This compound is known for its unique structure, which includes multiple aromatic rings and ketone groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Anthra[9,1,2-cde]benzo[13,14]pentapheno[3,4,5-klm]benzo[rst]pentaphene-13,26-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require high temperatures and the presence of catalysts to facilitate the formation of the complex aromatic structure.
Industrial Production Methods
Industrial production of this compound is less common due to its complexity and the specialized conditions required for its synthesis. when produced industrially, it involves large-scale organic synthesis techniques, often utilizing automated reactors to ensure precise control over reaction conditions.
化学反応の分析
Types of Reactions
Anthra[9,1,2-cde]benzo[13,14]pentapheno[3,4,5-klm]benzo[rst]pentaphene-13,26-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Aromatic substitution reactions can introduce different functional groups into the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as halogens or nitro groups, into the aromatic rings.
科学的研究の応用
Anthra[9,1,2-cde]benzo[13,14]pentapheno[3,4,5-klm]benzo[rst]pentaphene-13,26-dione has several scientific research applications:
Chemistry: It is used as a model compound to study aromaticity and the behavior of polycyclic aromatic hydrocarbons.
Biology: The compound’s interactions with biological molecules are studied to understand its potential biological activity.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.
Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
作用機序
The mechanism of action of Anthra[9,1,2-cde]benzo[13,14]pentapheno[3,4,5-klm]benzo[rst]pentaphene-13,26-dione involves its interaction with molecular targets, such as enzymes and receptors. The compound’s aromatic structure allows it to intercalate into DNA, potentially disrupting DNA replication and transcription processes. Additionally, its ability to undergo redox reactions can generate reactive oxygen species (ROS), leading to oxidative stress in cells.
類似化合物との比較
Similar Compounds
- Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione
- Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione, chloro derivs.
- Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione, tetrachloro-
Uniqueness
Anthra[9,1,2-cde]benzo[13,14]pentapheno[3,4,5-klm]benzo[rst]pentaphene-13,26-dione is unique due to its extended aromatic system and the presence of multiple ketone groups. This structure imparts distinct chemical properties, such as high stability and reactivity, making it valuable for various research applications.
特性
CAS番号 |
10352-96-2 |
|---|---|
分子式 |
C54H24O2 |
分子量 |
704.8 g/mol |
IUPAC名 |
pentadecacyclo[26.18.2.22,5.26,9.229,32.03,24.04,21.07,20.08,17.010,15.025,47.030,43.031,40.033,38.044,48]tetrapentaconta-1(46),2,4,6,8,10,12,14,17,19,21,23,25(47),26,28(48),29,31,33,35,37,40,42,44,49,51,53-hexacosaene-16,39-dione |
InChI |
InChI=1S/C54H24O2/c55-53-41-7-3-1-5-25(41)27-9-11-37-33-17-13-29-32-16-20-36-40-22-24-44-52-28(26-6-2-4-8-42(26)54(44)56)10-12-38(50(40)52)34-18-14-30(46(32)48(34)36)31-15-19-35(47(33)45(29)31)39-21-23-43(53)51(27)49(37)39/h1-24H |
InChIキー |
IPVOEXMSCVWWNN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=C4C(=CC=C5C4=C(C=C3)C6=C7C5=CC=C8C7=C(C=C6)C9=CC=C1C3=CC=C4C5=C(C=CC(=C35)C3=C1C9=C8C=C3)C1=CC=CC=C1C4=O)C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


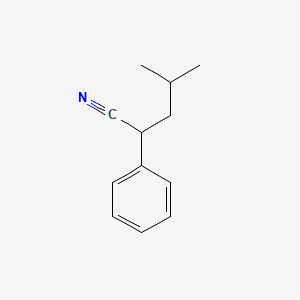
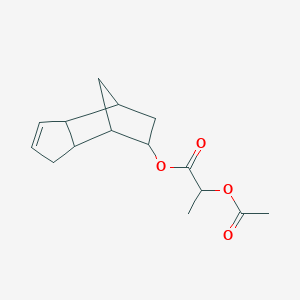
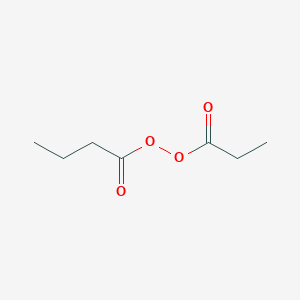
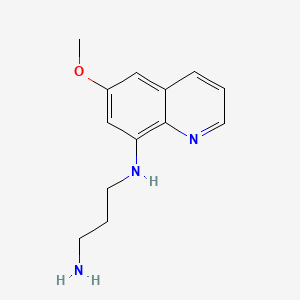
![5,5'-[Ethane-1,1-diylbis(oxy)]bis(2-methylpent-3-yn-2-ol)](/img/structure/B14721606.png)
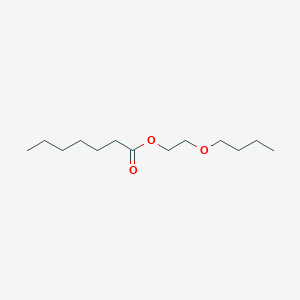
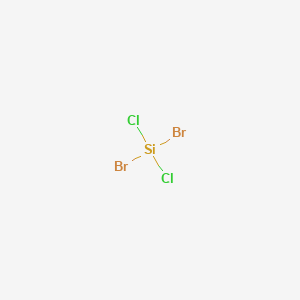
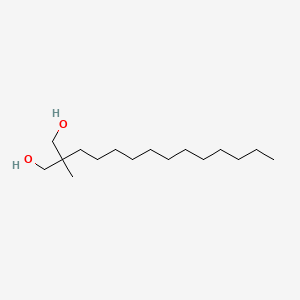
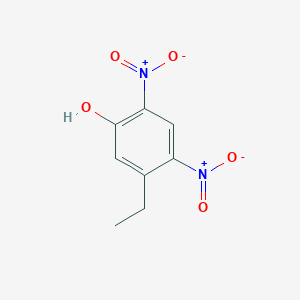



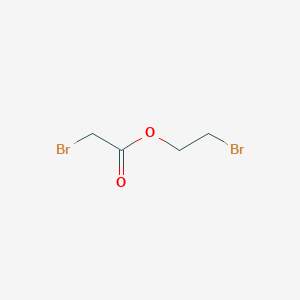
![{4-[Bis(2-chloroethyl)amino]phenyl}methanol](/img/structure/B14721663.png)
